molecular formula C15H14N2O2 B13755971 4-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid CAS No. 2675-42-5

4-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid

Cat. No.: B13755971
CAS No.: 2675-42-5
M. Wt: 254.28 g/mol
InChI Key: MRGAGDMCVDFJLP-UHFFFAOYSA-N
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Description

4-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid is a hydrazone derivative featuring a benzoic acid backbone substituted with a phenylethylidene hydrazine group. For example, hydrazones such as 4-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]benzoic acid (NBHZ) and 4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]benzoic acid (HBHZ) are synthesized with yields of 70% and 58%, respectively, using ethanol as a solvent and characterized via IR, UV-Vis, and NMR spectroscopy .

Properties

CAS No.

2675-42-5

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

4-[2-(1-phenylethylidene)hydrazinyl]benzoic acid

InChI

InChI=1S/C15H14N2O2/c1-11(12-5-3-2-4-6-12)16-17-14-9-7-13(8-10-14)15(18)19/h2-10,17H,1H3,(H,18,19)

InChI Key

MRGAGDMCVDFJLP-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC1=CC=C(C=C1)C(=O)O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis via Condensation of 4-Hydrazinobenzoic Acid with Acetophenone

The most direct and commonly reported method for preparing 4-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid involves the condensation of 4-hydrazinobenzoic acid with acetophenone under reflux conditions in a mixed solvent system.

  • Procedure : Benzoic hydrazide is reacted with acetophenone in a methanol:hexanes solvent mixture (1:5 ratio) with a catalytic amount of glacial acetic acid. The reaction mixture is heated to reflux for approximately 12 hours until complete dissolution of solids occurs. Upon cooling, the product is isolated by concentration and recrystallization from toluene, yielding the hydrazone as a white solid.

  • Yield and Purity : This method typically achieves yields around 80%, with the product exhibiting high purity suitable for further applications without extensive purification.

  • Reaction Equation :

$$
\text{4-Hydrazinobenzoic acid} + \text{Acetophenone} \xrightarrow[\text{MeOH:Hexanes, reflux}]{\text{Acetic acid}} \text{4-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid}
$$

Preparation of 4-Hydrazinobenzoic Acid Precursor

The key precursor, 4-hydrazinobenzoic acid , is synthesized from para-aminobenzoic acid via a diazotization-reduction-hydrolysis sequence:

  • Step 1: Diazotization of para-aminobenzoic acid with sodium nitrite in acidic medium at low temperature (0–5 °C) to form the diazonium salt.

  • Step 2: Reduction of the diazonium salt using sodium pyrosulfite (Na₂S₂O₅) as the reductive agent at controlled pH (7–9) and temperature (10–35 °C, preferably 20 °C). This step is critical for achieving high purity and yield.

  • Step 3: Hydrolysis and isolation of 4-hydrazinobenzoic acid by warming and acidifying the reaction mixture, followed by filtration and drying.

  • Advantages : This method offers high product purity (>98%) and reduced reaction time (approximately 30 minutes for reduction), lowering production costs compared to traditional methods.

Alternative Synthetic Routes and Variations

  • Hydrazone Formation with Other Ketones or Aldehydes : Similar hydrazone derivatives have been synthesized by reacting 4-hydrazinobenzoic acid with various ketones and aldehydes, such as 2-acetonaphthalene, under reflux in ethanol for 8 hours, producing hydrazones in yields of 66–91%.

  • Microwave-Assisted Synthesis : Microwave irradiation has been employed to accelerate hydrazone formation and related cyclization reactions, enhancing reaction rates and yields (e.g., from 65% to 83%) compared to conventional heating, with reaction times reduced to minutes.

  • Vilsmeier–Haack Formylation : For further functionalization, hydrazone derivatives can be subjected to Vilsmeier–Haack reagent (DMF-POCl₃) treatment to introduce formyl groups, improving synthetic efficiency and yield (up to 90%).

Data Tables Summarizing Preparation Conditions and Outcomes

Preparation Step Reactants / Conditions Solvent(s) Temperature Time Yield (%) Purity (%) References
Condensation of 4-hydrazinobenzoic acid with acetophenone 4-Hydrazinobenzoic acid (11.3 g, 83.3 mmol), acetophenone (10 g, 83.3 mmol), glacial acetic acid (0.5 mL) Methanol:Hexanes (1:5) Reflux (~65-70 °C) 12 hours 80 High
Synthesis of 4-hydrazinobenzoic acid (reduction step) Para-aminobenzoic acid (27.4 g), sodium nitrite, sodium pyrosulfite (64 g), NaOH (78 g) Water 10–35 °C (optimum 20 °C) 30 minutes (reduction) N/A >98
Hydrazone formation with 2-acetonaphthalene 4-Hydrazinobenzoic acid (10 mmol), 2-acetonaphthalene (10.5 mmol) Ethanol Reflux 8 hours 66–91 High
Microwave-assisted hydrazone synthesis Hydrazone precursors + DMF-POCl₃ DMF 60 °C (microwave) 10 minutes 83 High

Chemical Reactions Analysis

Types of Reactions

4-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazinyl group to an amine.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Oxidized derivatives of the hydrazinyl group.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of 4-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid exhibit significant anti-inflammatory and analgesic properties. A study evaluated the compound's efficacy in vivo, demonstrating its potential as a therapeutic agent for pain management and inflammation reduction. The compound was synthesized with a yield of 80% and showed promising results in histopathological studies .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Hydrazone derivatives, including 4-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid, have shown effectiveness against various bacterial strains. In vitro studies have reported significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Antioxidant Activity

The antioxidant properties of this compound have been explored, with findings indicating that it can scavenge free radicals effectively. This activity is particularly relevant in the development of pharmaceuticals aimed at combating oxidative stress-related diseases .

Plant Growth Regulation

Recent studies have identified derivatives of benzoic acid, including 4-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid, as potential plant growth regulators. These compounds can influence seed germination and plant architecture. For instance, field trials demonstrated that foliar application significantly suppressed lateral branching in tomato plants without adversely affecting overall growth or fruit yield .

Chemical Pruning

The compound's ability to regulate plant growth has implications for agricultural practices such as chemical pruning. By reducing labor costs associated with manual pruning, it offers a sustainable alternative for horticultural management, particularly in regions facing labor shortages .

Formulation Development

In the cosmetic industry, hydrazone derivatives are being explored for their potential use in formulations aimed at skin care. The stability and efficacy of new cosmetic products are critical; thus, compounds like 4-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid are evaluated for their safety and effectiveness through rigorous testing protocols .

Case Studies

Application AreaStudy FocusFindings
Medicinal ChemistryAnti-inflammatory effectsDemonstrated significant reduction in inflammation with an IC50 value indicative of strong activity .
AgriculturePlant growth regulationEffective in suppressing lateral branching in tomatoes at concentrations as low as 25 μM .
CosmeticsFormulation stabilityEvaluated for safety and efficacy; showed promising results for skin hydration .

Mechanism of Action

The mechanism of action of 4-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Hydrazinyl benzoic acid derivatives differ primarily in the substituents attached to the hydrazine group. Key examples include:

Compound Name Substituent(s) Molecular Weight Yield (%) Melting Point (°C) Key Properties/Activities
4-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid Phenylethylidene ~268.28* - - Hypothesized antioxidant activity
NBHZ 2-Nitrobenzylidene - 70 - Antioxidant, IR/UV-Vis/NMR confirmed
HBHZ 2-Hydroxybenzylidene - 58 - Antioxidant, higher solubility
4-(4-Nitrobenzylideneamino)benzoic acid 4-Nitrobenzylidene - - - Intermediate for azetidinone synthesis
(Z)-10l 4-Chloro-3-(trifluoromethyl)benzyl - 35 >300 SHP2 inhibition, HRMS confirmed
4-(2-(Propan-2-Ylidene)Hydrazinyl)benzoic acid Isopropylidene 192.21 - - Structural isomer, lower molecular weight

*Calculated based on molecular formula C₁₅H₁₄N₂O₂.

Key Observations :

  • Electron-Withdrawing Groups (e.g., nitro in NBHZ): Increase stability and may enhance antioxidant activity but reduce solubility .
  • Hydroxyl Groups (e.g., HBHZ): Improve solubility due to hydrogen bonding, critical for bioavailability .
  • Halogenated Derivatives (e.g., 10l ): Exhibit high thermal stability (melting points >300°C) and potent enzyme inhibition, likely due to enhanced electrophilicity.

Structural and Electronic Effects

  • Aromatic vs. Aliphatic Substituents : Phenylethylidene derivatives (target compound) may exhibit stronger π-π interactions than aliphatic analogs (e.g., isopropylidene in ), affecting crystallization and solubility.
  • Stereochemistry : (Z)-isomers (e.g., 10l ) are prevalent in bioactive derivatives, as confirmed by NMR coupling constants and X-ray crystallography.
  • Conjugation Effects : Extended conjugation in naphthylidene derivatives (e.g., 4-[(2Z)-2-(4-oxonaphthalen-1-ylidene)hydrazinyl]benzoic acid ) increases UV absorbance, useful in photodynamic therapy.

Q & A

Q. What are the recommended methods for synthesizing 4-[2-(1-Phenylethylidylidene)hydrazinyl]benzoic acid, and how can yields be optimized?

The compound can be synthesized via condensation reactions between hydrazine derivatives and carbonyl-containing precursors. For example, hydrazine reacts with substituted benzaldehydes under acidic or basic conditions. Optimization involves adjusting reaction temperature (e.g., 60–80°C), solvent choice (ethanol or DMF), and stoichiometric ratios. Yields of 58–70% have been reported using reflux conditions, with purification via recrystallization or column chromatography .

Q. How is the structural integrity of this compound confirmed experimentally?

Characterization employs:

  • IR spectroscopy : To identify N–H (3100–3300 cm⁻¹) and C=O (1680–1700 cm⁻¹) stretches.
  • NMR spectroscopy : ¹H NMR reveals hydrazinyl proton signals (δ 8.5–9.5 ppm) and aromatic protons (δ 6.5–8.0 ppm).
  • UV-Vis : π→π* transitions in the hydrazone moiety (~300–400 nm) .

Q. What are the IUPAC naming conventions for hydrazinyl-substituted benzoic acids?

The compound is named using the prefix “2-(1-phenylethylidene)hydrazinyl” attached to the benzoic acid backbone. IUPAC guidelines prioritize numbering the benzoic acid group at position 4, with substituents listed alphabetically .

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties of this compound?

Density Functional Theory (DFT) calculations can map the Electron Localization Function (ELF) to analyze charge distribution and bonding behavior. For example, ELF studies on similar hydrazones reveal delocalization in the hydrazinylidene moiety, influencing antioxidant activity . Molecular docking simulations may predict binding affinities to biological targets (e.g., enzymes like α-glucosidase) .

Q. What strategies resolve contradictions in experimental data, such as varying synthetic yields?

  • Reaction monitoring : Use TLC or HPLC to track intermediate formation.
  • By-product analysis : Isolate and characterize side products (e.g., cyanomethyl esters) via mass spectrometry .
  • Computational validation : Compare experimental and calculated NMR/IR spectra to confirm structural assignments .

Q. How can bioactivity assays evaluate its potential as an enzyme inhibitor?

  • In vitro assays : Measure inhibition of α-glucosidase or tyrosine phosphatases (e.g., Shp2) using spectrophotometric methods. IC₅₀ values can be derived from dose-response curves .
  • Gene expression profiling : RT-qPCR quantifies mRNA levels of glucose transporters (e.g., GLUT4) in cell lines treated with the compound .

Q. What are the challenges in crystallographic refinement of this compound?

Small-molecule crystallography using SHELXL requires high-resolution data (≤1.0 Å). Challenges include resolving disorder in the hydrazinylidene group and refining hydrogen atom positions. Twinning or low-resolution data may necessitate SHELXD for structure solution .

Methodological Considerations

Q. How are metabolic pathways and toxicity profiles studied for this compound?

  • In vitro models : Liver microsomes assess phase I/II metabolism. LC-MS identifies metabolites like hydroxylated or glucuronidated derivatives .
  • Cytotoxicity assays : MTT or resazurin tests in HepG2 or HEK293 cells determine IC₅₀ values .

Q. What advanced techniques are used to analyze reaction by-products?

  • High-resolution mass spectrometry (HRMS) : Identifies unexpected products (e.g., dimerization or oxidation derivatives).
  • X-ray crystallography : Resolves structural ambiguities in by-products (e.g., pyrazolo[4,3-d]pyrimidines) .

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